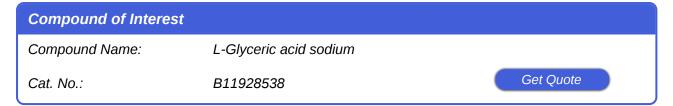


(S)-2,3-Dihydroxypropanoic Acid Sodium Salt: A

## **Comprehensive Technical Guide**

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This technical guide provides an in-depth overview of (S)-2,3-Dihydroxypropanoic acid sodium salt, also known as Sodium L-glycerate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, properties, synthesis, and biological relevance.

## **Chemical and Physical Properties**

(S)-2,3-Dihydroxypropanoic acid sodium salt is the sodium salt of the (S)-enantiomer of glyceric acid. It is a white, crystalline powder that is soluble in water. The compound is of interest due to its presence in biological systems and its potential applications in various fields, including pharmaceuticals and biotechnology.

### **Physicochemical Properties**

The following table summarizes the key physicochemical properties of (S)-2,3-Dihydroxypropanoic acid and its sodium salt.



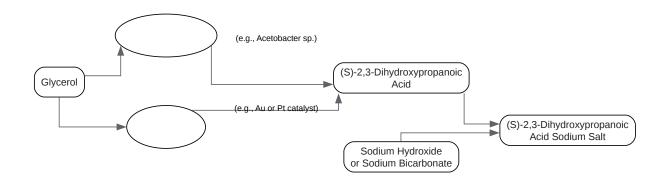
Property	Value	Referen
Chemical Formula	C <sub>3</sub> H <sub>5</sub> NaO <sub>4</sub>	
Molecular Weight	128.06 g/mol	_
CAS Number	28305-26-2	_
IUPAC Name	Sodium (2S)-2,3- dihydroxypropanoate	_
Synonyms	Sodium L-glycerate, (S)- Glyceric acid sodium salt	_
Appearance	White powder or crystals	_
Solubility	9.43 M in water	-
Optical Activity	$[\alpha]/D = -18.5\pm3.0^{\circ} (c = 1 \text{ in}$ $H_2O)$	_
SMILES	C(INVALID-LINKO)O.[Na+]	_
InChl	InChI=1S/C3H6O4.Na/c4-1- 2(5)3(6)7;/h2,4-5H,1H2, (H,6,7);/q;+1/p-1/t2-;/m0./s1	-

## Synthesis of (S)-2,3-Dihydroxypropanoic Acid

(S)-2,3-Dihydroxypropanoic acid can be produced through two primary routes: microbial fermentation and catalytic oxidation of glycerol. The resulting acid can then be neutralized with a sodium base to form the sodium salt.

## **Synthesis Routes Overview**





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Caption: Synthesis pathways for (S)-2,3-Dihydroxypropanoic acid sodium salt.

## **Experimental Protocols**

This protocol is based on the methods described for producing glyceric acid using acetic acid bacteria.

Objective: To produce L-glyceric acid through fermentation of glycerol using a selected microbial strain.

#### Materials:

- Glycerol (feedstock)
- Selected microbial strain (e.g., Gluconobacter frateurii or Acetobacter tropicalis)
- Culture medium components: yeast extract, peptone, KH2PO4, K2HPO4, MgSO4·7H2O
- 5 M Sodium Hydroxide (for pH control)
- 5-liter jar fermentor with controls for pH, temperature, and aeration
- Shaker incubator



- Centrifuge
- HPLC system for quantification of glyceric acid

#### Procedure:

• Pre-culture Preparation: Inoculate a loopful of the selected microbial strain into a sterile seed medium containing glycerol (50 g/L), yeast extract (5 g/L), and peptone (5 g/L). Incubate at 30°C for 48 hours in a shaker incubator.

#### Fermentation:

- Prepare the fermentation medium in the 5-liter jar fermentor. The medium composition can be optimized, but a typical medium contains glycerol (100-200 g/L), yeast extract (5 g/L), peptone (5 g/L), KH<sub>2</sub>PO<sub>4</sub> (0.9 g/L), K<sub>2</sub>HPO<sub>4</sub> (0.1 g/L), and MgSO<sub>4</sub>·7H<sub>2</sub>O (1 g/L).
- Inoculate the fermentor with the pre-culture (5% v/v).
- Maintain the fermentation conditions: temperature at 30°C, pH controlled at 6.0 by the automated addition of 5 M NaOH, and aeration at a specific rate (e.g., 1 vvm).

#### Monitoring and Harvesting:

- Take samples periodically to measure cell growth (optical density) and the concentration of glycerol and glyceric acid using HPLC.
- Continue the fermentation until the glycerol is consumed or the production of glyceric acid plateaus.
- Harvest the fermentation broth by centrifuging to remove the microbial cells.

#### Purification and Salt Formation:

- The supernatant containing L-glyceric acid can be further purified using methods like electrodialysis.
- To obtain the sodium salt, carefully neutralize the purified L-glyceric acid solution with a stoichiometric amount of sodium hydroxide or sodium bicarbonate, followed by



crystallization or lyophilization.

This protocol outlines a general procedure for the selective oxidation of glycerol.

Objective: To synthesize glyceric acid by the catalytic oxidation of glycerol.

#### Materials:

- Glycerol
- Supported noble metal catalyst (e.g., 1% Au on activated carbon or 5% Pt on activated carbon)
- Sodium hydroxide
- Stirred tank reactor with temperature and pressure control
- Oxygen supply
- Filtration system
- · HPLC for product analysis

#### Procedure:

- Reaction Setup:
  - Charge the stirred tank reactor with an aqueous solution of glycerol (e.g., 0.3 M).
  - Add the supported catalyst to the glycerol solution.
  - Add a base such as sodium hydroxide to adjust the pH, which can influence the reaction rate and selectivity.
- Reaction:
  - Heat the reactor to the desired temperature (e.g., 60-90°C).
  - Pressurize the reactor with oxygen to a specific pressure (e.g., 3-10 bar).



- Stir the reaction mixture vigorously to ensure good contact between the reactants and the catalyst.
- Monitoring and Work-up:
  - Monitor the reaction progress by taking samples and analyzing the conversion of glycerol and the yield of glyceric acid by HPLC.
  - After the reaction is complete, cool the reactor and release the pressure.
  - Separate the catalyst from the reaction mixture by filtration.
- Product Isolation and Salt Formation:
  - The resulting aqueous solution contains sodium glycerate.
  - The product can be isolated by crystallization after concentration of the solution.

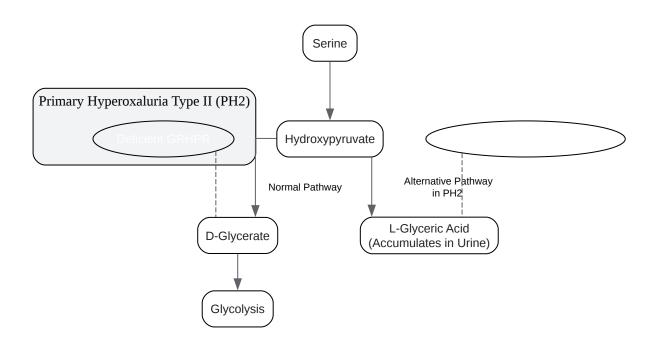
# Biological Context and Potential Signaling Pathways

(S)-2,3-Dihydroxypropanoic acid, as L-glyceric acid, is a metabolite found in humans. Its accumulation is associated with the rare metabolic disorder Primary Hyperoxaluria Type II (PH2), also known as L-glyceric aciduria.

## Role in Primary Hyperoxaluria Type II

PH2 is an autosomal recessive disorder caused by a deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR). This enzyme is responsible for the conversion of hydroxypyruvate to D-glycerate and glyoxylate to glycolate. A deficiency in GRHPR leads to the accumulation of hydroxypyruvate, which is then reduced to L-glyceric acid by D-lactate dehydrogenase. The accumulation of L-glyceric acid in urine is a key diagnostic marker for PH2.





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Caption: Metabolic pathway alteration in Primary Hyperoxaluria Type II.

## **Applications in Drug Development**

The sodium salt form of an active pharmaceutical ingredient (API) is often developed to improve its physicochemical properties, such as solubility and dissolution rate, which can enhance bioavailability. While specific drug formulation studies for (S)-2,3-Dihydroxypropanoic acid sodium salt are not readily available in the public domain, general principles of sodium salt formulation and characterization are applicable.

## General Experimental Protocol for Sodium Salt Characterization

Objective: To prepare and characterize the sodium salt of a weakly acidic API.

Materials:



- Weakly acidic API
- Sodium hydroxide (NaOH) solution (e.g., 1 M)
- Ethanol or other suitable anti-solvent
- Deionized water
- Analytical instrumentation: Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), Fourier-Transform Infrared Spectroscopy (FTIR), Dynamic Vapor Sorption (DVS), and dissolution apparatus.

#### Procedure:

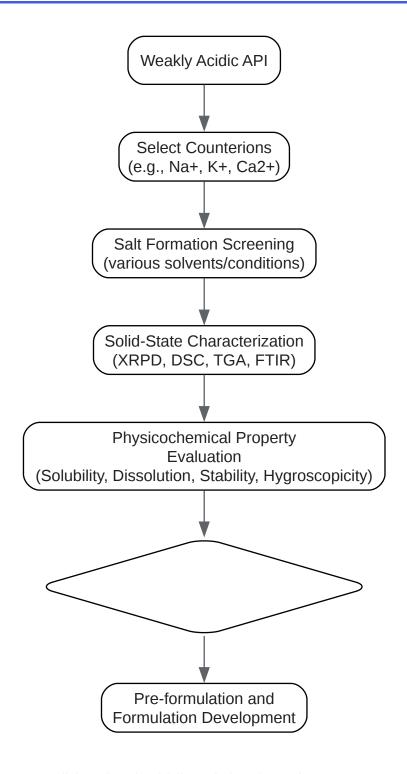
- Salt Formation:
  - Dissolve the API in a suitable solvent (e.g., ethanol).
  - Add a stoichiometric amount of NaOH solution dropwise while stirring.
  - The sodium salt may precipitate directly or can be induced by the addition of an antisolvent or by evaporation of the solvent.
  - Collect the precipitate by filtration, wash with the anti-solvent, and dry under vacuum.
- Solid-State Characterization:
  - DSC: Determine the melting point and assess the thermal stability of the salt.
  - XRPD: Confirm the crystalline nature of the salt and identify its polymorphic form.
  - FTIR: Verify salt formation by observing shifts in the characteristic peaks of the functional groups involved in the salt bridge (e.g., carboxylate group).
  - DVS: Evaluate the hygroscopicity of the sodium salt.
- Solubility and Dissolution Rate Measurement:



- Equilibrium Solubility: Determine the solubility of the sodium salt in various aqueous media (e.g., water, buffers of different pH) by agitating an excess amount of the solid until equilibrium is reached, followed by quantification of the dissolved API.
- Intrinsic Dissolution Rate: Measure the dissolution rate of the pure salt from a constant surface area using a Wood's apparatus or a rotating disk method.
- Powder Dissolution: Perform dissolution studies on the bulk powder using a standard dissolution apparatus (e.g., USP Apparatus II) to assess the dissolution profile.

## **Workflow for Salt Screening and Selection**





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Caption: A typical workflow for pharmaceutical salt screening and selection.

• To cite this document: BenchChem. [(S)-2,3-Dihydroxypropanoic Acid Sodium Salt: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11928538#s-2-3-dihydroxypropanoic-acid-sodium-salt-structure]



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